molecular formula C9H9Br2NO2 B14122165 2,5-Dibromo-N-methoxy-N-methylbenzamide

2,5-Dibromo-N-methoxy-N-methylbenzamide

Cat. No.: B14122165
M. Wt: 322.98 g/mol
InChI Key: JUGYPRCHZHNGJG-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-methoxy-N-methylbenzamide is a specialized organic compound belonging to the class of Weinreb amides. Its core value in research stems from its role as a versatile and crucial synthetic building block. The structure incorporates two key functional groups: bromo substituents on the benzamide ring and the N-methoxy-N-methylamide group. The bromine atoms act as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings, allowing for the introduction of diverse aryl, alkenyl, and alkynyl groups to the aromatic ring . The N-methoxy-N-methylamide group (the Weinreb amide moiety) is particularly valuable for controlling reactions with nucleophiles, notably Grignard and organolithium reagents, to produce ketones without over-addition to yield tertiary alcohols . This makes this compound an important precursor in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Researchers utilize this compound in palladium-catalyzed direct arylation studies, where polyfluoro-substituted benzamides similar to this compound have shown excellent regioselectivity, reacting at C–H bonds flanked by specific substituents . Its application is essential for exploring new routes in heterocyclic chemistry and material science. Handling and Safety: As with similar compounds, appropriate safety precautions should be taken. Refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard and handling information. Notice: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

2,5-dibromo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9Br2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3

InChI Key

JUGYPRCHZHNGJG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Br)Br)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromo N Methoxy N Methylbenzamide

Nucleophilic Acyl Substitution Reactions of the Weinreb Amide Moiety

The Weinreb amide is a highly effective functional group for acylation reactions. Its utility stems from the ability of the N-methoxy-N-methyl group to stabilize the tetrahedral intermediate formed upon nucleophilic attack, thereby preventing the common problem of over-addition that plagues reactions with other acylating agents like acid chlorides or esters. wikipedia.orgresearchgate.netresearchgate.net

Chemoselective Formation of Ketones via Organometallic Reagents

A primary application of the Weinreb amide moiety in 2,5-Dibromo-N-methoxy-N-methylbenzamide is the synthesis of ketones. This is achieved through reaction with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgacs.orgorientjchem.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to the chemoselectivity of this transformation is the formation of a stable, five-membered cyclic tetrahedral intermediate. researchgate.netresearchgate.net This intermediate is stabilized by chelation between the oxygen and nitrogen atoms of the amide and the metal atom (Li or Mg) of the organometallic reagent. wikipedia.orgacs.org This stable adduct prevents the collapse of the intermediate and subsequent second addition of the nucleophile, which would lead to the formation of a tertiary alcohol. researchgate.netresearchgate.net Upon acidic workup, the stable intermediate readily breaks down to afford the desired ketone in high yield.

This method is highly reliable for synthesizing a wide range of ketones, including aryl ketones, and is tolerant of various functional groups that might be incompatible with harsher conditions. researchgate.netnih.gov

Table 1: Examples of Ketone Synthesis from Weinreb Amides This table is illustrative and based on the general reactivity of Weinreb amides.

Organometallic Reagent (R-M) Product (Ketone) Typical Conditions
Phenylmagnesium bromide 1-(2,5-Dibromophenyl)-1-phenylethan-1-one THF, 0 °C to rt
n-Butyllithium 1-(2,5-Dibromophenyl)pentan-1-one THF, -78 °C to rt

Reductions to Aldehydes and Subsequent Transformations

The Weinreb amide functionality can be selectively reduced to the corresponding aldehyde using mild hydride reducing agents. wikipedia.org Common reagents for this transformation include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4) at low temperatures. acs.orgscribd.com Similar to the reaction with organometallic reagents, the reduction proceeds through a stable chelated intermediate. acs.org This intermediate prevents over-reduction to the corresponding alcohol, a common side reaction when reducing other carboxylic acid derivatives. acs.org The aldehyde is then liberated upon aqueous workup.

The resulting 2,5-dibromobenzaldehyde (B1315430) is a versatile intermediate that can undergo a variety of subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, or further reductions to the alcohol. This two-step sequence provides a reliable method for the synthesis of functionalized aldehydes from carboxylic acid derivatives. wikipedia.orgscribd.com

Mechanistic Insights into Tetrahedral Intermediate Stability and Reactivity Control

The success of the Weinreb amide in controlling reactivity lies in the stability of the tetrahedral intermediate formed during nucleophilic addition. wikipedia.orgresearchgate.netresearchgate.net When an organometallic or hydride reagent attacks the carbonyl carbon, a tetrahedral intermediate is formed. The N-methoxy and N-methyl groups, along with the carbonyl oxygen, create a bidentate chelation site for the metal cation (e.g., Li+ or Mg2+). wikipedia.orgacs.org This chelation forms a stable five-membered ring, which lowers the energy of the intermediate and prevents its premature collapse. researchgate.netresearchgate.net

This stability is crucial for preventing the elimination of the N-methoxy-N-methylamine group to form a ketone in the reaction mixture, which would then be susceptible to a second nucleophilic attack. wikipedia.org The intermediate remains intact at low temperatures until an aqueous or acidic workup is performed. wikipedia.orgacs.org This workup protonates the intermediate, leading to its collapse and the formation of the final ketone or aldehyde product. This chelation-controlled reactivity is the key advantage of Weinreb amides over other acylating agents and allows for clean, high-yielding transformations. researchgate.netresearchgate.net

Aromatic Functionalization via Cross-Coupling Reactions at Bromine Centers

The two bromine atoms on the aromatic ring of this compound serve as versatile handles for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. nih.gov this compound can serve as a substrate in several of these reactions.

Suzuki Coupling: This reaction involves the coupling of the dibromobenzamide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl compounds. nih.govnih.gov

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl bromide in the presence of a palladium or nickel catalyst. organic-chemistry.org This reaction is known for its high functional group tolerance.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org

These reactions allow for the stepwise or simultaneous functionalization of the bromine positions, providing access to a wide array of substituted benzamide (B126) derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Organoboron Reagent Pd catalyst (e.g., Pd(PPh3)4), Base Biaryl
Negishi Organozinc Reagent Pd or Ni catalyst Aryl-Alkyl/Aryl
Scope and Limitations with Dihalo-Benzamides as Substrates

The use of dihalo-benzamides like this compound in cross-coupling reactions presents both opportunities and challenges. A key aspect is the potential for regioselectivity. In many cases, the reactivity of the two bromine atoms can be differentiated based on their electronic and steric environment, allowing for selective mono-functionalization. For instance, in Suzuki couplings of some dibrominated heterocycles, substitution preferentially occurs at the more sterically accessible or electronically activated position. nih.gov

However, achieving high selectivity can be challenging, and mixtures of mono- and di-substituted products are often obtained. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in controlling the outcome. For example, careful control of the stoichiometry of the coupling partner can favor mono-arylation.

Limitations can arise from steric hindrance, especially when coupling bulky groups or at the more hindered bromine position (C2, ortho to the amide). The electronic nature of the coupling partners can also influence the reaction efficiency. Electron-rich and electron-deficient partners may require different optimized conditions to achieve good yields. nih.gov Furthermore, the Weinreb amide functionality itself, while generally stable, could potentially interact with the catalyst or reagents under certain conditions, although it is typically well-tolerated.

Regioselectivity and Orthogonal Reactivity of Aromatic Bromine Atoms

The presence of two bromine atoms on the aromatic ring of this compound raises important questions of regioselectivity and orthogonal reactivity. The differential electronic environments of the C2 and C5 positions, influenced by the Weinreb amide, govern which bromine atom is more susceptible to reaction under specific conditions.

In lithium-halogen exchange reactions, which are exceptionally fast, regioselectivity is often controlled by factors such as the stabilization of the resulting aryllithium species. harvard.eduprinceton.edu The C2 position is sterically hindered by the adjacent amide. However, the heteroatoms (N and O) in the Weinreb amide can act as a directing group, coordinating to the lithium cation and favoring the exchange at the ortho (C2) position. wikipedia.org Conversely, the C5-bromine is less sterically hindered, but the resulting C5-lithium species would lack this potential coordination-induced stabilization. The outcome of this competition—steric hindrance versus coordination-assistance—can be highly dependent on the specific organolithium reagent and reaction conditions. uni-regensburg.de

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the relative reactivity of the C-Br bonds is paramount for achieving selective functionalization. Generally, the oxidative addition of the Pd(0) catalyst to the C-Br bond is the initial step. libretexts.org The rate of this step is influenced by both electronic and steric factors. Studies on similar dibrominated systems, such as 2,5-dibromo-3-alkylthiophenes, have shown that selective mono-arylation can be achieved, often favoring the less sterically hindered C5 position under controlled conditions. mdpi.comresearchgate.net This suggests that by carefully selecting catalysts, ligands, and reaction times, it is possible to functionalize the C5-Br bond while leaving the more sterically encumbered C2-Br bond intact for subsequent, orthogonal transformations. nih.gov This sequential functionalization is a powerful strategy for the divergent synthesis of complex substituted benzamides.

Organolithium-Mediated Cross-Coupling Strategies

Organolithium reagents are highly reactive species that have been historically challenging to use in direct cross-coupling reactions due to their high reactivity and propensity for side reactions like metal-halogen exchange and homocoupling. rug.nlnih.govresearchgate.net However, recent advancements have established protocols for the efficient and selective palladium-catalyzed cross-coupling of organolithium reagents with aryl halides. organic-chemistry.orgadvancedsciencenews.com These strategies are directly applicable to this compound.

One-Pot Reduction/Cross-Coupling Procedures for Benzaldehyde Synthesis

A powerful application of Weinreb amides like this compound is their conversion to aldehydes. A highly efficient two-step, one-pot procedure has been developed that involves the initial reduction of the Weinreb amide followed by a cross-coupling reaction to synthesize functionalized benzaldehydes. rug.nlresearchgate.net

The process begins with the reduction of the Weinreb amide using a hydride source, typically diisobutylaluminum hydride (DIBAL-H). This reduction does not proceed to the alcohol but stops at a stable tetrahedral aluminum hemiaminal intermediate. researchgate.netacs.org This intermediate serves to protect the latent aldehyde functionality, rendering it stable to attack by the highly nucleophilic organometallic reagents used in the subsequent step. rug.nl

Following the in-situ formation of this stable intermediate, a palladium catalyst and an organolithium reagent are introduced into the same pot. An aluminum-ate complex forms, which facilitates the transmetalation of the organic group from lithium to the palladium center, leading to a palladium-catalyzed cross-coupling reaction with one of the C-Br bonds. rug.nlacs.org Upon aqueous workup, the hemiaminal collapses to reveal the aldehyde. This methodology allows for the synthesis of a variety of substituted benzaldehydes by varying the organolithium reagent. Research on 3,5-dibromo-N-methoxy-N-methylbenzamide has demonstrated that both mono- and double cross-coupling can be achieved to yield the corresponding substituted benzaldehydes in good yields. rug.nlacs.org

EntryOrganolithium Reagent (R-Li)Resulting Benzaldehyde Structure (Post-Coupling)Reference(s)
1Phenyllithium2-Bromo-5-phenylbenzaldehyde or 2,5-Diphenylbenzaldehyde rug.nl, semanticscholar.org
2Methyllithium2-Bromo-5-methylbenzaldehyde semanticscholar.org
3n-Butyllithium2-Bromo-5-butylbenzaldehyde acs.org
4Cyclopropyllithium2-Bromo-5-cyclopropylbenzaldehyde rug.nl

This table is illustrative, based on the reactivity of analogous bromo-substituted Weinreb amides described in the literature.

Influence of Organometallic Reagent Type on Reaction Outcome and Selectivity

The choice of the organometallic reagent, particularly the organolithium species, has a profound impact on the reaction's outcome, selectivity, and efficiency. rug.nl The high reactivity of organolithium reagents necessitates careful control of reaction conditions—such as temperature, solvent, and rate of addition—to minimize unwanted side reactions. nih.govorganic-chemistry.org

Different organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi, PhLi) exhibit varying degrees of nucleophilicity and basicity, which influences their behavior. wikipedia.org For instance, in the one-pot reduction/cross-coupling procedure, the choice of alkyllithium can lead to scrambling of alkyl groups between the aluminum-ate complex (derived from DIBAL-H) and the added alkyllithium reagent. researchgate.net Studies have shown that while n-butyllithium and isopropyllithium (B161069) can lead to mixtures of products, the more sterically hindered tert-butyllithium (B1211817) can force selectivity toward the coupling of the isobutyl group from the DIBAL-H reductant. researchgate.net

Furthermore, the nature of the organolithium reagent affects the rate and selectivity of competing pathways like lithium-halogen exchange versus cross-coupling. rug.nl Highly reactive reagents like n-BuLi can promote fast lithium-halogen exchange, which may lead to homocoupling byproducts or dehalogenation. rug.nlnih.gov The choice of palladium catalyst and ligand is also critical in steering the reaction toward the desired cross-coupling product and away from these competing pathways. rug.nlorganic-chemistry.org Hindered phosphine (B1218219) ligands, for example, have been shown to enhance the desired cross-coupling process. rug.nl

Other Transformations and Derivatizations of the Amide and Aromatic System

Beyond organolithium-mediated strategies, the rich functionality of this compound allows for a diverse array of chemical transformations. These include the exploration of alternative reaction pathways and the systematic, selective conversion of the C-Br bonds into other valuable functional groups.

Exploration of Competing Reaction Pathways and By-product Formation

In any multi-step synthesis or cross-coupling reaction involving highly reactive intermediates, understanding and controlling competing reaction pathways is crucial. For this compound, several side reactions can occur, particularly under the conditions used for organolithium and palladium-catalyzed reactions.

One of the most prominent competing pathways is lithium-halogen exchange , which can occur faster than the desired palladium-catalyzed coupling, especially if the organolithium reagent is in excess or added too quickly. rug.nlnih.gov This leads to the formation of an aryllithium species which can then participate in undesired reactions.

Key by-products that can arise from these competing pathways include:

Homocoupled Products: The aryllithium intermediate formed via lithium-halogen exchange can react with the starting this compound to form a biaryl homocoupled product. rug.nl Similarly, palladium-catalyzed borylation reactions can sometimes yield significant amounts of biaryl byproducts from a subsequent Suzuki coupling between the borylated product and the starting aryl bromide. nih.gov

Dehalogenated Products: The aryllithium intermediate can be protonated by trace amounts of acid or solvent during the reaction or workup, leading to a mono-brominated or fully dehalogenated benzamide. This is a common side reaction when using reductants like Red-Al in the presence of aryl halides. researchgate.net

Isomerized Products: In some cases, isomerization of the coupling partner can occur as a competing pathway. rug.nl

Careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and the slow addition of reagents, is essential to minimize these by-products and maximize the yield of the desired cross-coupled product. rug.nlorganic-chemistry.org

Functional Group Interconversions on the Brominated Aromatic Ring

The two bromine atoms on the aromatic ring serve as versatile handles for a wide range of functional group interconversions (FGI), primarily through transition metal-catalyzed cross-coupling reactions. ub.edu The ability to selectively react one bromine over the other (orthogonal reactivity) allows for the stepwise and controlled introduction of different substituents.

Common FGI reactions applicable to the C-Br bonds of this compound include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form C-C bonds with aryl, heteroaryl, or alkyl groups. mdpi.comnih.govnih.gov

Stille Coupling: Palladium-catalyzed coupling with organotin compounds, offering another robust method for C-C bond formation. libretexts.org

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes. libretexts.orgresearchgate.net

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper co-catalyst to synthesize aryl alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, converting the bromo-substituent to an amino group.

Cyanation: Conversion of the C-Br bond to a cyano group (C-CN) using a cyanide source and a palladium or copper catalyst.

By exploiting the differential reactivity of the C2 and C5 positions, a molecule of this compound can be sequentially functionalized. For instance, a less sterically demanding reaction like a Suzuki coupling might first occur selectively at the C5 position. mdpi.com The remaining C2-bromine can then be subjected to a different coupling reaction, leading to the synthesis of highly substituted, non-symmetrical benzamide derivatives. This stepwise approach provides a powerful platform for building molecular complexity from a readily available starting material.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,5 Dibromo N Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 2,5-Dibromo-N-methoxy-N-methylbenzamide, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete proton and carbon signal assignment.

Based on the structure, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons H-3, H-4, and H-6. The N-methoxy and N-methyl groups would appear as two sharp singlets in the aliphatic region. Due to the electronic effects of the bromine and amide substituents, the aromatic protons would exhibit predictable chemical shifts and coupling patterns. A hypothetical data table for the expected ¹H and ¹³C NMR signals is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~135
2C-Br-~120
3C-H~7.65 (dd)~133
4C-H~7.40 (dd)~130
5C-Br-~118
6C-H~7.80 (d)~136
7C=O-~168
8N-CH₃~3.40 (s)~34
9O-CH₃~3.60 (s)~62

While 1D NMR provides initial data, multi-dimensional techniques are required to confirm the specific assignments and establish the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be crucial for confirming the connectivity of the aromatic protons. It would show a cross-peak between the signal for H-3 and H-4, and another between H-4 and H-6, definitively establishing their adjacent positions on the benzene (B151609) ring. No correlations would be observed for the N-CH₃ and O-CH₃ singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would unequivocally link the proton signals at ~7.65, ~7.40, and ~7.80 ppm to their respective carbon atoms (C-3, C-4, and C-6). Similarly, it would connect the N-CH₃ proton signal to the N-CH₃ carbon and the O-CH₃ proton signal to the O-CH₃ carbon, confirming their assignments in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular structure by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. Key expected HMBC correlations for this compound would include:

The N-CH₃ protons (~3.40 ppm) showing a correlation to the carbonyl carbon (C=O, ~168 ppm).

The O-CH₃ protons (~3.60 ppm) also showing a correlation to the carbonyl carbon.

The aromatic proton H-6 (~7.80 ppm) showing correlations to the carbonyl carbon (C=O) and the brominated carbon C-5.

The aromatic proton H-3 (~7.65 ppm) showing a correlation to the brominated carbon C-2 and C-5.

These combined 2D NMR experiments provide unambiguous evidence for the complete chemical structure of the molecule.

The N-methoxy-N-methylbenzamide moiety, also known as a Weinreb amide, can exhibit restricted rotation around the carbonyl-nitrogen (C-N) bond due to its partial double bond character. This phenomenon can be particularly pronounced in ortho-substituted systems, such as the 2-bromo substituted title compound. nih.gov At room temperature, this restricted rotation can lead to significant broadening of the N-CH₃ and O-CH₃ signals in the ¹H NMR spectrum. nih.gov

To analyze this dynamic behavior, advanced NMR experiments are utilized:

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the dynamics of the rotational process can be studied. As the temperature is increased, the rate of rotation around the C-N bond increases, which can lead to the coalescence of the rotameric signals into a single, sharp peak. nih.gov This allows for the determination of the energy barrier to rotation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. A NOESY experiment could reveal spatial relationships between the N-methyl or N-methoxy protons and the aromatic proton at the H-6 position, providing insights into the preferred conformation of the amide group relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₉H₉Br₂NO₂), the expected exact mass can be calculated. The presence of two bromine atoms creates a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum, further confirming the molecular formula.

Interactive Table 2: Calculated Exact Mass for this compound
IsotopeFormulaCalculated Exact Mass (m/z)
[M+H]⁺ (using ⁷⁹Br)[C₉H₁₀⁷⁹Br₂NO₂]⁺321.9129
[M+H]⁺ (using ⁷⁹Br, ⁸¹Br)[C₉H₁₀⁷⁹Br⁸¹BrNO₂]⁺323.9109
[M+H]⁺ (using ⁸¹Br)[C₉H₁₀⁸¹Br₂NO₂]⁺325.9088

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. A plausible fragmentation pathway for this compound would involve characteristic losses of functional groups, confirming their presence and connectivity.

Interactive Table 3: Predicted MS/MS Fragmentation for this compound
Precursor Ion (m/z)Proposed Fragment StructureFragment FormulaFragment Mass (m/z)Neutral Loss
~323.9[2,5-Dibromobenzoyl]⁺[C₇H₃Br₂O]⁺264.8N(OCH₃)CH₃
~323.9[M - OCH₃]⁺[C₉H₉Br₂NO]⁺292.9OCH₃
~264.8[2,5-Dibromophenyl]⁺[C₆H₃Br₂]⁺236.8CO

The observation of a fragment corresponding to the 2,5-dibromobenzoyl cation would be strong evidence for the core structure, while the loss of the N-methoxy-N-methyl group would confirm the amide functionality.

The choice of ionization technique is crucial for successfully analyzing a molecule by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation in the source. Given the presence of the polar amide group, this compound would be readily analyzed by ESI, making it the preferred method for both HRMS and subsequent MS/MS experiments.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for larger, less polar, or thermally fragile molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. While MALDI could potentially be used, ESI is generally more straightforward and common for small molecules of this type.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these techniques provide a detailed fingerprint based on the vibrations of its constituent parts: the disubstituted benzene ring and the N-methoxy-N-methylamide (Weinreb amide) moiety.

The vibrational modes of amides are of particular interest. The amide I band, primarily associated with the C=O stretching vibration, is expected to be a strong absorption in the IR spectrum, typically appearing in the range of 1630-1695 cm⁻¹. researchgate.netnih.gov Its position can be influenced by the electronic effects of the substituents on the benzene ring. The amide II and III bands, resulting from coupled C-N stretching and N-H bending motions in primary and secondary amides, are less defined for a tertiary amide like a Weinreb amide. researchgate.net Instead, characteristic vibrations involving the N-CH₃ and N-OCH₃ groups are expected. Vibrational analysis of related N-methylacetamide shows that amide bands arise from complex couplings of various internal coordinates. nih.gov

The dibrominated aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The substitution pattern on the benzene ring (1,2,4-trisubstitution) influences the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹, and are often more prominent in the Raman spectrum. Studies on dibromobenzene isomers confirm the assignment of fundamental vibrational modes with the aid of density functional theory (DFT) calculations. researchgate.netaip.org

A comparative analysis of expected IR and Raman active modes for this compound is presented below. While IR spectroscopy depends on a change in the dipole moment, Raman spectroscopy relies on a change in polarizability, making them complementary techniques. pitt.edu

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100-3000MediumMedium
Aliphatic C-H Stretch (N-CH₃, O-CH₃)2980-2850MediumMedium
Amide I (C=O Stretch)1680-1660StrongMedium
Aromatic C=C Stretch1600-1450Medium-StrongStrong
Aliphatic C-H Bend (N-CH₃, O-CH₃)1460-1400MediumMedium
C-N Stretch1300-1200MediumWeak
N-O Stretch1050-950MediumWeak
Aromatic C-H Out-of-Plane Bend900-800StrongWeak
C-Br Stretch600-500MediumStrong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

While specific crystallographic data for the title compound are not available, analysis of related structures, such as other aromatic amides and brominated benzenes, allows for well-founded predictions. researchgate.netresearchgate.net The crystal packing of such molecules is often governed by a combination of weak intermolecular forces, including hydrogen bonds, halogen bonds (Br···Br or Br···O interactions), and π-stacking interactions. researchgate.netresearchgate.netsemanticscholar.org In dibrominated benzene derivatives, Br···Br contacts shorter than the sum of the van der Waals radii (3.70 Å) are frequently observed and play a significant role in the crystal lattice formation. researchgate.netresearchgate.net

The molecular geometry would reveal the conformation of the amide group relative to the aromatic ring. The planarity of the amide bond (O=C-N) is a key feature. The dihedral angle between the plane of the benzene ring and the amide plane would be a critical parameter, influenced by steric hindrance from the ortho-bromine substituent. The crystal structure would likely belong to a common space group for organic molecules, such as the monoclinic P2₁/c or the triclinic P-1 space group. researchgate.netsemanticscholar.orgnih.gov

Table 2: Plausible Crystallographic Parameters for this compound Based on Analogous Structures

ParameterExpected Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
C-Br Bond Length~1.90 Å
C=O Bond Length~1.24 Å
C-N Bond Length~1.35 Å
N-O Bond Length~1.40 Å
Intermolecular InteractionsC-H···O hydrogen bonds, Br···Br or Br···O halogen bonds, π-stacking

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying the compound. The choice of technique depends on the scale and purpose of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. impactfactor.org Given its molecular weight and functional groups, this compound is amenable to GC analysis. Method development would involve optimizing parameters to achieve good peak shape and resolution. A typical method would employ a non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane). The mass spectrometer detector provides both high sensitivity and structural information from the fragmentation pattern, which is invaluable for impurity identification. nih.gov

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. researchgate.net For this compound, a reversed-phase HPLC method would be most common. Method development focuses on selecting the appropriate column (e.g., C18, C8, or a polar-embedded phase for enhanced interaction with polar analytes), mobile phase composition (typically a mixture of water or buffer with acetonitrile (B52724) or methanol), and gradient elution profile. plos.orgscispace.com The Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for assessing peak purity and identifying co-eluting impurities. The aromatic nature of the compound ensures strong UV absorbance.

Table 3: Representative Starting Conditions for Chromatographic Method Development

ParameterGC-MSHPLC-DAD
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase/Carrier Gas Helium (~1 mL/min)A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Temperature Program/Gradient 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min50% B to 95% B over 20 min
Injector/Injection Volume 250°C, Split mode10 µL
Detector Mass Spectrometer (EI, 70 eV, Scan 50-500 m/z)Diode Array (210-400 nm)

Derivatization involves chemically modifying an analyte to improve its analytical properties. jfda-online.com This can enhance volatility for GC, improve chromatographic peak shape, or increase detector response for HPLC. libretexts.orgresearchgate.net

For GC Analysis: While the target compound is likely volatile enough for GC, derivatization can sometimes mitigate issues related to thermal stability or interactions with the chromatographic system. However, for a tertiary amide, common derivatization reactions like silylation or acylation, which target active hydrogens (e.g., in primary/secondary amides, alcohols, or amines), are not applicable to the amide nitrogen itself. libretexts.orgnih.gov If the molecule were to degrade, for instance, via hydrolysis to the corresponding secondary amine (N-methoxy-N-methylamine), derivatization of this degradation product could be a strategy for its quantification.

For HPLC Analysis: The primary reason for derivatization in HPLC is to enhance detection sensitivity, particularly for fluorescence detection, which is often more sensitive and selective than UV-Vis absorption. libretexts.org Since this compound already possesses a strong chromophore (the dibromobenzoyl group), derivatization for UV-DAD detection is generally unnecessary. scribd.com However, if extremely low detection limits were required, a derivatization strategy could be devised. This would likely involve a chemical modification of the molecule to introduce a highly fluorescent tag. For instance, if the amide could be selectively cleaved, the resulting fragments could potentially be derivatized. For example, reagents like dansyl chloride are known to react with amines and phenols to produce highly fluorescent derivatives. nih.gov

Theoretical and Computational Studies on 2,5 Dibromo N Methoxy N Methylbenzamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2,5-Dibromo-N-methoxy-N-methylbenzamide.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. For this compound, DFT can precisely predict the spatial relationship between the dibrominated benzene (B151609) ring and the N-methoxy-N-methylamide group.

Furthermore, DFT calculations yield the ground state energy of the molecule, which is crucial for assessing its stability. By comparing the energies of different conformations, the most energetically favorable structure can be identified. The distribution of electron density, which is central to DFT, can be visualized to identify electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))
ParameterValue
C-C (aromatic) bond lengths~1.39 - 1.41 Å
C-Br bond lengths~1.90 Å
C=O bond length~1.23 Å
C-N bond length~1.37 Å
N-O bond length~1.40 Å
Dihedral Angle (Ring - C=O)Variable (dependent on conformation)

Beyond static properties, DFT can be used to explore the reactivity of this compound by mapping out the potential energy surfaces of chemical reactions. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For instance, the hydrolysis of the amide bond or nucleophilic aromatic substitution reactions involving the bromine atoms can be modeled. Computational analysis can elucidate the step-by-step mechanism of these reactions, providing insights that are often difficult to obtain through experimental means alone. By understanding the reaction pathways and the factors that influence them, chemists can better predict the chemical behavior of this compound and design reactions to modify its structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their interactions with other molecules. nih.govtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can reveal the flexibility of the molecule and the different shapes (conformations) it can adopt. This is particularly important for understanding how the molecule might bind to a biological target, as its shape can influence its activity.

MD simulations are also invaluable for studying how this compound interacts with solvent molecules or other solutes. By simulating the molecule in a box of water, for example, one can study its solvation properties and how it forms hydrogen bonds or other non-covalent interactions. These interactions are crucial for understanding the molecule's solubility and how it behaves in a biological environment.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and identity of a compound. bohrium.comresearchgate.net For this compound, several spectroscopic parameters can be predicted.

For example, the infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule, can be calculated. The predicted frequencies and intensities of the vibrational bands can be compared with an experimental IR spectrum to aid in its interpretation. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed. mdpi.com These predictions can be highly valuable in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which is a cornerstone of chemical structure elucidation.

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterPredicted Value
Infrared (IR)C=O stretching frequency~1650-1680 cm⁻¹
¹H NMRAromatic protons chemical shifts~7.0 - 8.0 ppm
N-CH₃ and O-CH₃ chemical shifts~3.0 - 4.0 ppm
¹³C NMRCarbonyl carbon chemical shift~165 - 175 ppm
Aromatic carbons chemical shifts~110 - 140 ppm

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. uni-bonn.de Computational modeling plays a significant role in modern SAR studies by providing a quantitative framework for these relationships (QSAR).

By systematically varying the substituents on the benzamide (B126) scaffold and calculating their effects on various molecular properties, a QSAR model can be developed. For this compound, one could explore the effect of replacing the bromine atoms with other halogens or different electron-withdrawing or electron-donating groups. nih.gov

Ligand Design Principles and Scaffold Exploration in Organic Synthesis

The utility of the this compound scaffold lies in its capacity to serve as a key intermediate for the synthesis of a diverse array of more complex molecules. The Weinreb amide functionality is particularly advantageous as it allows for the controlled introduction of various substituents at the carbonyl group, readily reacting with organometallic reagents to form ketones or being reduced to aldehydes without the common problem of over-addition. This controlled reactivity is crucial in the systematic exploration of chemical space around a core scaffold.

Principles of Ligand Design Utilizing the 2,5-Dibromo Substituent Pattern

The design of ligands incorporating the 2,5-dibromobenzamide (B3348433) core is guided by several key principles rooted in the physicochemical properties of the bromine atoms:

Halogen Bonding: The bromine atoms, particularly the one at the 2-position, can act as halogen bond donors. This non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in a protein's active site can significantly contribute to the binding affinity and specificity of a ligand. The directionality of halogen bonds provides a means to fine-tune the orientation of the ligand within the binding pocket.

Steric Influence: The bulky nature of the bromine atoms can be used to probe the topology of a binding site. The 2,5-disubstitution pattern creates a distinct steric footprint that can be used to achieve selective binding to a target protein over closely related off-targets. By occupying specific pockets or inducing particular conformational changes in the receptor, this steric hindrance can be a key determinant of a ligand's biological activity.

Modulation of Physicochemical Properties: The presence of two bromine atoms significantly impacts the lipophilicity of the molecule. This can be strategically employed to optimize the pharmacokinetic properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Handles: The bromine atoms on the aromatic ring also serve as valuable synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the late-stage diversification of the scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Scaffold Exploration in Organic Synthesis

The this compound scaffold has been instrumental in the synthesis of various biologically active compounds. Its role as a versatile building block is evident in the preparation of potent inhibitors and receptor modulators.

A notable application of this scaffold is in the development of inhibitors for the type III secretion system (T3SS) in pathogenic bacteria like Yersinia. In a comprehensive structure-activity relationship study, salicylanilide (B1680751) analogues were synthesized, with some derivatives incorporating a 3,5-dibromobenzamide (B63241) moiety. These studies revealed that the presence and position of the halogen atoms were critical for the inhibitory activity, highlighting the importance of the dibromo substitution pattern in achieving the desired biological effect. acs.org

Furthermore, the 2,5-dibromobenzamide framework has been utilized in the synthesis of potential anticonvulsant agents. For instance, a radiolabeled version of a potent anticonvulsant, [³H]SB 204269, was prepared from its 2,5-dibromobenzamide precursor. acs.org This underscores the utility of the dibromo-scaffold as a key intermediate in the synthesis of complex and biologically significant molecules for mechanistic studies.

The synthetic versatility of the 2,5-dibromobenzoyl moiety allows for its incorporation into a variety of heterocyclic systems. For example, it has been used to synthesize novel dibromo-2-arylquinazolinone derivatives that have shown cytotoxic activities against various cancer cell lines. researchgate.net In these instances, the 2,5-dibromobenzamide acts as a foundational element upon which the final pharmacologically active scaffold is constructed.

The following table summarizes the key applications and findings related to the exploration of the 2,5-dibromobenzamide scaffold in organic synthesis and medicinal chemistry.

Application AreaScaffold/DerivativeKey Findings
Anticonvulsants 2,5-DibromobenzamidePrecursor for the synthesis of radiolabeled anticonvulsant agents for binding studies. acs.org
Antibacterial Agents 3,5-DibromosalicylanilidesThe dibromo substitution pattern is crucial for the inhibition of the Type III secretion system in Yersinia. acs.org
Anticancer Agents 6,8-Dibromo-2-arylquinazolinonesThe 2,5-dibromoanthranilamide precursor is used to generate cytotoxic quinazolinone derivatives. researchgate.net

Applications of 2,5 Dibromo N Methoxy N Methylbenzamide in Complex Molecule Synthesis

Role as a Key Intermediate in the Assembly of Polyfunctionalized Aromatic Systems

In principle, the two bromine atoms at the 2- and 5-positions of the benzamide (B126) could be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the controlled introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups, leading to the construction of complex, polyfunctionalized aromatic systems. The Weinreb amide at the 1-position could then be converted into a ketone or aldehyde, adding another point of diversification. Unfortunately, specific examples of such synthetic strategies employing 2,5-Dibromo-N-methoxy-N-methylbenzamide have not been reported in the available literature.

Contributions to the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of two bromine atoms and a Weinreb amide on the benzene (B151609) ring suggests that this compound could serve as a precursor for the synthesis of various heterocyclic frameworks. For instance, intramolecular cyclization reactions following the functionalization of one or both bromine atoms could lead to the formation of fused ring systems. Additionally, the Weinreb amide could participate in cyclocondensation reactions. However, without specific research demonstrating these transformations, any discussion remains speculative.

Utilization in the Development of Novel Organic Methodologies

The unique substitution pattern of this compound could potentially be exploited in the development of new synthetic methodologies. For example, studies on regioselective cross-coupling reactions or novel cyclization strategies could utilize this compound as a model substrate. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the Weinreb amide, could be a subject of such methodological studies. As of now, no such studies have been identified in the scientific literature.

Strategic Integration in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. A di-halogenated compound like this compound could theoretically be a valuable component in MCRs, where the bromine atoms could participate in subsequent or tandem reactions. However, there is no available evidence of its use in any reported multi-component reaction sequences.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The synthesis of highly functionalized molecules like 2,5-Dibromo-N-methoxy-N-methylbenzamide traditionally relies on multi-step processes that can generate significant chemical waste. Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic strategies. Key areas of exploration will include:

Catalyst-Free Amide Bond Formation: Recent advancements have demonstrated the potential for amide synthesis from thiocarboxylic acids and amines without the need for a catalyst, proceeding through a disulfide intermediate. Investigating similar catalyst-free approaches for the formation of this compound could significantly reduce the environmental impact of its synthesis.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process.

Alternative Coupling Reagents: The use of greener coupling agents is a critical aspect of sustainable amide synthesis. Research into reagents like B(OCH2CF3)3, which can be used in equimolar quantities and often allows for purification by simple filtration, presents a promising avenue for the synthesis of this compound. acs.orgnih.gov

Synthesis StrategyPotential Advantages
Catalyst-Free MethodsReduced metal contamination, milder reaction conditions.
Continuous Flow SynthesisImproved efficiency, safety, and scalability.
Greener Coupling ReagentsMinimized waste, simplified purification.

Exploration of Novel Catalytic Transformations Involving the Bromine Atoms and Amide Functionality

The two bromine atoms on the aromatic ring of this compound serve as valuable handles for a variety of catalytic cross-coupling reactions. Furthermore, the amide functionality itself can be a target for functionalization.

Site-Selective Cross-Coupling: A significant challenge and opportunity lies in the selective functionalization of the two bromine atoms. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, could be employed to introduce different substituents at the C2 and C5 positions. researchgate.netyoutube.comyoutube.com Future work will likely focus on developing catalytic systems that can achieve high regioselectivity, allowing for the programmed synthesis of diverse derivatives.

Photoredox Catalysis for C-H Functionalization: The field of photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govjocpr.comacs.orgnih.gov This technology could be applied to the C-H bonds of the benzamide (B126) core, enabling the introduction of novel functional groups without the need for pre-functionalized starting materials.

Dual Catalysis Systems: Combining transition metal catalysis with photoredox catalysis can enable novel transformations that are not possible with either system alone. acs.org Such dual catalytic approaches could be used to orchestrate complex cascade reactions involving both the bromine atoms and the amide functionality of this compound.

Catalytic TransformationPotential Application
Site-Selective Cross-CouplingSynthesis of diverse libraries of substituted benzamides.
Photoredox C-H FunctionalizationLate-stage modification of the aromatic core.
Dual CatalysisDevelopment of novel and complex molecular scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights and guide experimental work.

Predicting Reaction Outcomes: DFT calculations can be used to model reaction pathways and predict the feasibility and selectivity of various transformations. researchgate.net This can help in the rational design of experiments, saving time and resources. For instance, the regioselectivity of cross-coupling reactions at the C2 and C5 positions could be predicted based on the calculated activation energies of the competing pathways.

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of catalytic reactions involving this compound. nih.gov This fundamental understanding is crucial for the development of more efficient and selective catalysts.

In Silico Screening of Derivatives: The biological activities of potential derivatives of this compound can be predicted using molecular docking and other computational techniques. nih.gov This can help to prioritize synthetic targets for drug discovery programs.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for the rapid synthesis and screening of large numbers of compounds in fields such as drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput experimentation (HTE).

Automated Amide Synthesis: The synthesis of this compound and its derivatives could be adapted for automated platforms. researchgate.net This would enable the rapid generation of compound libraries for biological screening.

High-Throughput Reaction Screening: HTE techniques can be used to quickly screen a wide range of catalysts, ligands, and reaction conditions to identify optimal parameters for the transformation of this compound. nih.govenamine.netyoutube.com This can significantly accelerate the discovery of new and efficient synthetic methods.

Robotics and Machine Learning: The integration of robotics and machine learning with automated synthesis platforms can create self-optimizing systems that can independently design, execute, and analyze chemical reactions. Applying these technologies to the chemistry of this compound could lead to unprecedented rates of discovery.

TechnologyApplication to this compound
Automated SynthesisRapid generation of derivative libraries.
High-Throughput ExperimentationOptimization of reaction conditions.
Robotics and Machine LearningAutonomous discovery of new reactions and compounds.

Q & A

Q. How to integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?

  • Methodological Answer : Align with conceptual frameworks such as:
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., Br → Cl, methoxy → ethoxy) to correlate structure with bioactivity .
  • Green Chemistry Principles : Optimize atom economy in bromination steps by recycling reagents (e.g., HBr) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.